![molecular formula C18H32N4O2S B2857332 1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine CAS No. 743444-83-9](/img/structure/B2857332.png)
1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a diethylamino propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-piperidin-1-ylsulfonylbenzene-1,2-diamine with 3-(diethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylamino propyl chain and the piperidine ring play crucial roles in its binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(diethylamino)propylamine: Shares the diethylamino propyl chain but lacks the piperidine and sulfonyl groups.
4-piperidin-1-ylsulfonylbenzene-1,2-diamine: Contains the piperidine and sulfonyl groups but lacks the diethylamino propyl chain.
Uniqueness
1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the diethylamino propyl chain and the piperidine ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2S/c1-3-21(4-2)12-8-11-20-18-10-9-16(15-17(18)19)25(23,24)22-13-6-5-7-14-22/h9-10,15,20H,3-8,11-14,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPOAOKFKOHHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
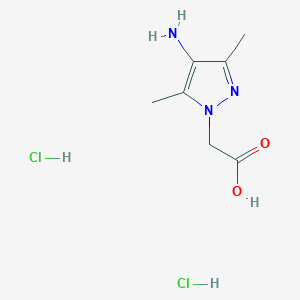
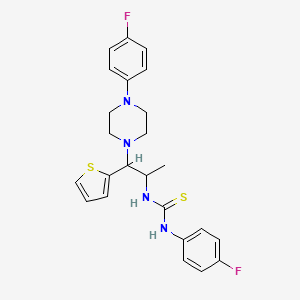
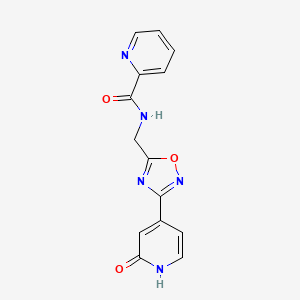
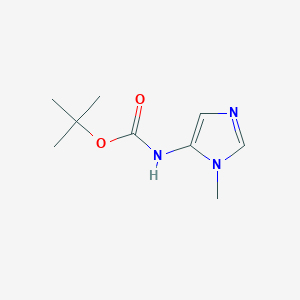
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2857257.png)
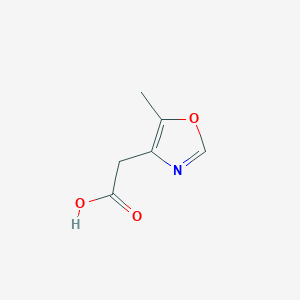
![N-allyl-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2857264.png)
![N-(3,4-dimethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2857265.png)
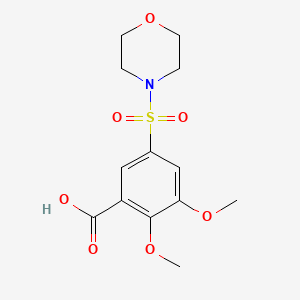
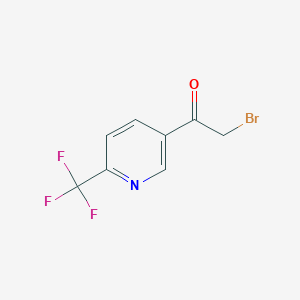
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2857269.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2857271.png)

